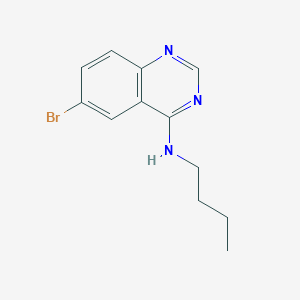

6-bromo-N-butylquinazolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-butylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c1-2-3-6-14-12-10-7-9(13)4-5-11(10)15-8-16-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLROIHKGNHTQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=NC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo N Butylquinazolin 4 Amine and Its Structural Analogs

Established Synthetic Pathways to Quinazolin-4-amine Derivatives

The formation of the 4-aminoquinazoline core is a well-documented area of organic synthesis, with several reliable methods available. These can be broadly categorized into classical ring-forming reactions and subsequent functionalization via substitution.

The foundational step in many quinazoline (B50416) syntheses is the construction of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring. Traditional methods often begin with ortho-substituted aniline (B41778) derivatives.

One of the most common approaches involves the cyclization of 2-aminobenzamides or their precursors. For instance, heating anthranilamides with reagents like formic acid or formamide (B127407) leads to the formation of quinazolin-4(3H)-ones acs.org. Similarly, isatoic anhydride (B1165640) can react with primary amines and a one-carbon source in a multicomponent reaction to yield quinazolin-4(3H)-ones thieme-connect.com. These quinazolinones are crucial intermediates, which are then typically halogenated to activate the C-4 position for subsequent amination acs.org.

An alternative pathway starts from 2-aminobenzonitriles. The reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with various amines under microwave irradiation provides a direct and efficient route to 4-aminoquinazolines acs.org. This method is notable for its high yields and applicability to a range of amine nucleophiles, including aliphatic ones acs.org.

More recent developments have focused on sustainable approaches. One such method utilizes 2-amino benzamide (B126) with dimethyl sulfoxide (B87167) (DMSO) serving as a carbon source, mediated by hydrogen peroxide as a green oxidant, to produce the quinazolin-4(3H)-one scaffold acs.org.

Table 1: Selected Cyclization Methods for Quinazoline Scaffolds

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Anthranilamide | Formic acid or Formamide | Quinazolin-4(3H)-one | acs.org |

| 2-Aminobenzamide (B116534) | DMSO, H₂O₂ | Quinazolin-4(3H)-one | acs.org |

| Isatoic Anhydride | Primary Amine, Bromoacetyl bromide | Brominated Quinazolinone | thieme-connect.com |

The most prevalent and versatile method for introducing the C-4 amino group is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on the high reactivity of a 4-haloquinazoline, most commonly 4-chloroquinazoline (B184009), towards nucleophiles.

The synthesis of the 4-chloroquinazoline precursor is typically achieved by treating the corresponding quinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) acs.orgatlantis-press.com. The resulting 4-chloroquinazoline is an electrophilic substrate primed for substitution.

Theoretical and experimental studies have confirmed the regioselectivity of this reaction. The carbon atom at the C-4 position of a 2,4-dichloroquinazoline (B46505) is significantly more electrophilic and susceptible to nucleophilic attack than the C-2 position mdpi.comresearchgate.net. This inherent reactivity allows for the selective substitution at C-4, even when C-2 also bears a leaving group mdpi.combeilstein-journals.org. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing nature of the quinazoline ring system masterorganicchemistry.com.

The SNAr reaction is highly general and accommodates a wide variety of amines, including anilines, benzylamines, and both primary and secondary aliphatic amines acs.orgmdpi.comnih.gov. Reaction conditions can be tuned, with microwave irradiation often employed to accelerate the reaction and improve yields, particularly with less reactive anilines nih.gov. For electron-rich nucleophiles like aliphatic amines, the reaction often proceeds readily under milder conditions nih.gov.

Targeted Synthesis of 6-Brominated Quinazoline Scaffolds

To synthesize the target compound, a bromine atom must be installed at the C-6 position. This can be achieved either by direct bromination of a pre-formed quinazoline ring or by employing a precursor that already contains the bromine atom.

Direct bromination of the quinazoline ring system requires careful control to achieve the desired regioselectivity. The substitution pattern is influenced by the reaction conditions and the substituents already present on the ring. For example, electrophilic aromatic substitution on the benzene ring of tricyclic quinazolones has been achieved using inorganic bromates in sulfuric acid wwjmrd.com. For other systems, N-bromosuccinimide (NBS) is a common brominating agent used for radical reactions or electrophilic additions wwjmrd.com.

A more controlled and widely used strategy involves the bromination of a suitable precursor. The bromination of anthranilic acid with NBS in acetonitrile (B52724) efficiently produces 5-bromoanthranilic acid in good yield nih.gov. This brominated precursor is then carried forward to construct the 6-bromoquinazoline (B49647) ring system, ensuring the bromine is correctly positioned from the outset.

Building the scaffold from a pre-brominated starting material is the most common and reliable approach for synthesizing 6-bromoquinazolines. The synthesis generally begins with commercially available, bromine-containing anilines or benzoic acids.

A key synthetic route to 6-bromo-4-aminoquinazolines starts with 5-bromoanthranilic acid. This intermediate can be converted into 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one by reacting it with phenyl isothiocyanate nih.gov. Alternatively, and more directly for the synthesis of the target compound, a 6-bromoquinazolin-4(3H)-one can be prepared. For instance, 4-bromoaniline (B143363) can be reacted with meldrum's acid and an orthoformate, followed by thermal cyclization in a high-boiling solvent like diphenyl ether, to yield 6-bromoquinolin-4-ol, a structural analog atlantis-press.comresearchgate.net. A similar cyclization strategy can be applied to synthesize the corresponding 6-bromoquinazolin-4(3H)-one.

Once the 6-bromoquinazolin-4(3H)-one is obtained, it is converted to the crucial intermediate, 6-bromo-4-chloroquinazoline (B1286153) (CAS 38267-96-8) ottokemi.com. This is accomplished through treatment with a chlorinating agent like POCl₃ atlantis-press.comgoogle.com. This precursor is the cornerstone for introducing the C-4 amino substituent.

Table 2: Synthesis of 6-Bromo-4-halosubstituted Heterocyclic Precursors

| Starting Material | Key Reagents | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| 4-Bromoaniline | Meldrum's acid, Triethyl orthoformate, Ph₂O | 6-Bromoquinolin-4-ol | 6-Bromo-4-chloroquinoline | atlantis-press.com |

| 6-Bromoquinolin-4-ol | POCl₃, DMF | - | 6-Bromo-4-chloroquinoline | atlantis-press.com |

| 5-Bromoanthranilic acid | Phenyl isothiocyanate | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | - | nih.gov |

Introduction of N-butyl Substituent at the C-4 Amino Group

The final step in the synthesis of 6-bromo-N-butylquinazolin-4-amine is the introduction of the n-butyl group at the C-4 amino position. This is achieved via the SNAr reaction discussed previously, using n-butylamine as the nucleophile.

The reaction involves treating the 6-bromo-4-chloroquinazoline intermediate with n-butylamine. The conditions for this amination are generally straightforward. The reaction can be carried out in a suitable solvent, such as an alcohol or acetonitrile nih.govacs.org. In some cases, the addition of a base may be used to scavenge the HCl generated during the reaction, or an excess of the amine can be used for the same purpose. Microwave-assisted synthesis has been shown to be particularly effective for these types of aminations, often leading to shorter reaction times and higher yields acs.orgnih.gov.

The use of primary aliphatic amines, such as n-butylamine, as nucleophiles in reactions with 4-chloroquinazolines is well-established and typically results in high yields of the desired N-alkylated 4-aminoquinazoline product acs.org. The higher nucleophilicity of aliphatic amines compared to aromatic amines facilitates a more efficient reaction nih.gov.

Amination Reactions with Butylamine (B146782)

The most direct route to this compound involves the nucleophilic substitution of a suitable leaving group at the 4-position of the quinazoline core with butylamine. A common precursor for this reaction is 6-bromo-4-chloroquinazoline. This intermediate is typically synthesized from 5-bromoanthranilic acid. researchgate.netnih.gov The synthesis can proceed through a reaction with phenyl isothiocyanate to form a 2-thioxo derivative, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl3). researchgate.netnih.gov Alternatively, 5-bromoanthranilic acid can be cyclized using acetic anhydride to form a benzoxazine, which upon reaction with ammonia (B1221849) yields 6-bromo-2-methylquinazolinone. researchgate.net This can then be converted to the 4-chloro derivative.

The subsequent amination with butylamine is a standard nucleophilic aromatic substitution reaction. Research into the synthesis of related N-substituted quinazolin-4-amines for applications such as inhibitors of adenosine/guanosine nucleoside ribohydrolase has utilized the reaction of primary amines with 4-chloroquinazoline and 2,4-dichloroquinazoline to generate a library of derivatives. digitellinc.com This highlights the general applicability of this amination strategy. digitellinc.com

Alternative Alkylation and Amidation Approaches

While direct amination is prevalent, alternative strategies involving alkylation and amidation can also be envisioned for the synthesis of N-substituted quinazolines. For instance, a pre-formed 4-aminoquinazoline could potentially be alkylated with a butyl halide. However, this approach can be complicated by issues of selectivity, with the potential for N-alkylation at different nitrogen atoms within the quinazoline ring system.

Amidation approaches offer another synthetic route. For example, a 2-aminobenzamide derivative can be acylated with a butyl-containing moiety, followed by cyclization to form the quinazolinone ring. Subsequent conversion of the quinazolinone to the desired 4-aminoquinazoline would be necessary. Copper-catalyzed reactions of 2-halobenzamides with nitriles have been shown to produce quinazolin-4(3H)-ones, which could serve as intermediates. organic-chemistry.org

Advanced Synthetic Methodologies for Quinazoline Derivatives

Modern synthetic organic chemistry has introduced a variety of powerful techniques for the construction and functionalization of heterocyclic systems like quinazolines. These methods often offer advantages in terms of efficiency, atom economy, and the ability to introduce molecular diversity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. wikipedia.org This reaction is particularly relevant for the derivatization of haloquinazolines, including this compound. The bromine atom at the 6-position provides a handle for introducing a wide array of substituents by coupling with various boronic acids or their esters. researchgate.netnih.gov

Research has demonstrated the feasibility of Suzuki-Miyaura reactions on 6-bromoquinazolines. researchgate.net For instance, studies have explored the coupling of 6-bromo-2-chloro-3-phenylquinazolin-4(3H)-one with different boronic acids. researchgate.net The reactivity of different halogen positions on the quinazoline ring has also been investigated, with studies on 2,4,7-trichloroquinazoline (B1295576) showing that regioselective cross-coupling can be achieved. nih.gov This allows for the sequential and controlled introduction of different groups at specific positions. The choice of solvent can also play a crucial role, with propylene (B89431) carbonate being explored as a greener alternative to traditional solvents like dimethoxyethane (DME). researchgate.netresearchgate.net

Below is a table summarizing the results of Suzuki-Miyaura cross-coupling reactions on a haloquinazoline derivative in different solvents. researchgate.net

| Reactant | Boronic Acid | Solvent | Yield (%) |

| 6-bromo-2-chloro-3-phenylquinazolin-4(3H)-one | Phenylboronic acid | DME | 75 |

| 6-bromo-2-chloro-3-phenylquinazolin-4(3H)-one | Phenylboronic acid | Propylene Carbonate | 82 |

| 6-bromo-2-chloro-3-phenylquinazolin-4(3H)-one | 4-Methylphenylboronic acid | DME | 72 |

| 6-bromo-2-chloro-3-phenylquinazolin-4(3H)-one | 4-Methylphenylboronic acid | Propylene Carbonate | 78 |

This table is based on data presented in the referenced literature and is for illustrative purposes.

Electrosynthesis Approaches for Quinazoline Core Formation

Electrosynthesis has emerged as a sustainable and powerful tool in organic chemistry, often allowing for reactions to proceed under mild conditions without the need for chemical oxidants or reductants. nih.govbohrium.com Several electrochemical methods for the synthesis of the quinazoline and quinazolinone core have been reported.

One approach involves the anodic oxidation of o-carbonyl-substituted anilines with amines in a DMSO/H2O solvent system. nih.govbohrium.com This method allows for the formation of quinazolines with high yields under metal-free and chemical oxidant-free conditions. nih.govbohrium.com Another strategy is the cathodic reduction of nitro-containing starting materials, which can be used to synthesize 1-hydroxy-quinazolin-4-ones. nih.gov This method is characterized by its use of inexpensive carbon-based electrodes and a simple undivided electrochemical setup. nih.gov The tolerance of various functional groups, including halogens, makes this an attractive method for preparing precursors for further functionalization. nih.gov

Multi-Component Reactions in Quinazoline Synthesis

Multi-component reactions (MCRs) are highly efficient processes in which three or more starting materials come together in a single synthetic operation to form a complex product. nih.gov MCRs are particularly well-suited for the rapid generation of libraries of structurally diverse compounds. nih.gov Several MCR strategies have been developed for the synthesis of quinazolines and quinazolinones.

One example is the Ugi four-component reaction (Ugi-4CR), which has been employed to synthesize polycyclic quinazolinones. nih.gov This approach involves the reaction of an o-bromobenzoic acid, an o-cyanobenzaldehyde, an isocyanide, and ammonia, followed by a palladium-catalyzed intramolecular N-arylation. nih.gov Another MCR approach involves the reaction of isatoic anhydride, an amine, and ninhydrin (B49086) to produce tetracyclic quinazolinone derivatives. thieme-connect.com The use of magnetically recoverable palladium catalysts in MCRs for quinazolinone synthesis has also been reported, offering a sustainable and eco-friendly method with high product yields and easy catalyst recycling. frontiersin.org

Structure Activity Relationship Sar Studies of 6 Bromo N Butylquinazolin 4 Amine Analogs

Impact of Substituents at the C-6 Position

The C-6 position of the quinazoline (B50416) ring is a key site for modification, and the introduction of various functional groups can significantly modulate the pharmacological profile of the compound. Studies have shown that the presence of specific substituents at this position, including halogens and other electron-withdrawing or donating groups, can enhance anticancer effects. nih.govnih.gov

Halogens are frequently utilized substituents in medicinal chemistry, and their placement at the C-6 position of the quinazoline ring has been shown to be advantageous for biological activity. nih.gov The presence of a halogen atom at this position can improve the anticancer effects of quinazolinone derivatives. nih.gov

In a series of 6-substituted-4-anilinoquinazolines developed as non-competitive antagonists of the mGlu5 receptor, comparisons between different halogens revealed nuances in their effects on potency. For instance, a 6-bromoquinazoline (B49647) analog (IC₅₀ = 0.23 μM) was found to be equipotent to its 6-chloro counterpart (IC₅₀ = 0.23 μM), suggesting that for this particular target, these two halogens have a comparable impact on activity. nih.gov This indicates that the electronic properties and size of bromine and chlorine at the C-6 position can result in similar interactions within the receptor binding pocket. Further studies on 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors showed that a 4-bromo substituent on the 4-anilino group maintained potency, while a 4-fluoro or 3-chloro group led to a reduction in potency compared to the unsubstituted analog. nih.gov While this substitution is not on the quinazoline ring itself, it provides context for the differential effects of halogens within the broader pharmacophore.

| Compound | C-6 Substituent | C-4 Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Analog 1 | -Br | 3-chloroaniline | 0.23 | nih.gov |

| Analog 2 | -Cl | 3-chloroaniline | 0.23 | nih.gov |

Beyond halogens, the introduction of other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the C-6 position also has a profound effect on biological activity. The electronic nature of these substituents can influence the reactivity and binding affinity of the quinazoline core.

Generally, the presence of electron-withdrawing groups on the aromatic ring of a pharmacophore can enhance biological activity. scielo.br For quinazolines specifically, a nitro group (-NO₂), which is a strong EWG, at the C-6 position has been associated with improved anti-cancer potency. nih.gov In the development of MERS-CoV inhibitors, substituting the 6-amino group with moieties containing EWGs like a 3-cyanobenzyl amine resulted in the most potent compound in the series, with an IC₅₀ of 0.157 μM. nih.gov

Conversely, electron-donating groups at the C-6 position have also been shown to confer significant biological activity. nih.gov In some contexts, EDGs on the benzene (B151609) ring can lead to higher reaction yields during synthesis compared to EWGs. nih.gov For instance, the introduction of a methoxy (B1213986) group (-OCH₃) is a common strategy in the design of kinase inhibitors. In one study, a 6-alkoxy-4-substituted-aminoquinazoline series yielded compounds with potent antitumor activity, with IC₅₀ values in the nanomolar range. nih.gov This suggests that both electron-donating and electron-withdrawing substituents at C-6 can be beneficial, and the optimal choice is highly dependent on the specific biological target and the desired therapeutic effect.

| Compound | C-4 Substituent | C-6 Substituent | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Analog 3 | 3-chloro-4-fluoroaniline | 3-methoxybenzylamine | >5 | nih.gov |

| Analog 4 | 3-chloro-4-fluoroaniline | 2-hydroxybenzylamine | 3.6 | nih.gov |

| Analog 5 | 3-chloro-4-fluoroaniline | 3-cyanobenzylamine | 0.157 | nih.gov |

Role of the N-butyl Group at the C-4 Amino Position

The substituent at the C-4 amino position plays a critical role in anchoring the inhibitor to its target, often through hydrogen bonding and other interactions within the ATP-binding pocket of kinases. nih.gov The size, shape, and flexibility of this group are key determinants of binding affinity and selectivity.

The length and branching of the alkyl chain at the C-4 amino position can significantly affect biological activity. While direct SAR studies on a 6-bromo-N-alkylquinazolin-4-amine series are limited, data from related quinazoline derivatives provide valuable insights. For example, in a series of 2-substituted quinazolin-4(3H)-ones, increasing the side chain length from two to three carbons at the C-2 position diminished antiproliferative activity. nih.gov This suggests that an optimal chain length exists for fitting into the target's binding site.

Branching of the alkyl group is also a critical factor. In the development of NF-κB inhibitors, replacing a benzyl (B1604629) group with a bulky tert-butyl group was explored. nih.gov While this modification was intended to abolish EGFR kinase inhibition by introducing steric hindrance, it highlights the impact of bulky, branched substituents. nih.gov In another study, a dimethylamino substitution was found to enhance activity compared to a cyclopropylamino substitution, indicating a preference for certain branched structures over cyclic ones. nih.gov These findings suggest that moving from a linear N-butyl group to a branched isomer like N-tert-butyl could drastically alter receptor binding and activity, potentially by creating unfavorable steric interactions within a hydrophilic binding pocket. nih.gov

The conformation adopted by the N-butyl group upon binding to a receptor is crucial for its inhibitory activity. The flexibility of the butyl chain allows it to adopt various conformations, but only specific orientations may lead to optimal binding. Molecular docking studies on related quinazoline inhibitors have shown that the 4-amino substituent extends into a hydrophobic pocket of the kinase's ATP-binding site. nih.gov

Modifications at Other Quinazoline Ring Positions (C-2, C-7, C-8)

Substitutions at other positions on the quinazoline ring, such as C-2, C-7, and C-8, are also vital for modulating the activity and selectivity of the lead compound. nih.gov

The C-2 position is frequently modified to enhance biological effects. In a series of 6-bromo-quinazolin-4(3H)-one derivatives, introducing a thiol group at the C-2 position was explored. The results indicated that compounds with an aliphatic chain attached to the thiol group showed significantly higher cytotoxicity against cancer cell lines compared to those with an aromatic chain. nih.gov This highlights the importance of the nature of the C-2 substituent.

The C-7 position is another key site for modification, often targeted to improve solubility or introduce additional binding interactions. For example, inserting a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of a 4-anilino-quinazoline core, connected via a linker, produced dual EGFR/VEGFR2 inhibitors with IC₅₀ values in the nanomolar range. nih.gov

The C-8 position has also been explored, though less frequently than C-2, C-6, and C-7. The introduction of a fluorine atom at the C-8 position of a 2-(3-bromophenyl)-quinazoline-4-carboxylic acid derivative was shown to have an additional inhibitory effect on Aurora A kinase. nih.gov Docking results suggested that the C-8 fluorine atom contributes to binding in the hinge region of the kinase. nih.gov These findings collectively demonstrate that a multi-pronged substitution strategy, targeting positions C-2, C-7, and C-8 in addition to C-4 and C-6, is a powerful approach for optimizing the therapeutic potential of quinazoline-based inhibitors.

| Compound | Modification | Target/Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Analog 6 | 6-bromo, C-2-S-aliphatic chain | MCF-7 cytotoxicity | 15.85 µM | nih.gov |

| Analog 7 | 6-bromo, C-2-S-aromatic chain | MCF-7 cytotoxicity | Lower activity | nih.gov |

| Analog 8 | C-8-fluoro, C-2-(3-bromophenyl) | Aurora A kinase | Potent inhibition | nih.gov |

Substituent Effects on Core Scaffold Activity

The quinazoline nucleus is a versatile scaffold whose biological activity is profoundly influenced by the nature and position of its substituents. mdpi.com Studies on various quinazoline derivatives have demonstrated that modifications on the fused benzene ring and the pyrimidine (B1678525) ring can significantly impact their therapeutic potential. mdpi.commdpi.com

The position of substituents is a critical determinant of activity. For instance, in a series of 2,4-diaminoquinazolines designed as anti-amyloid aggregation agents, the isomeric location of substituents at the 2- or 4-position of the quinazoline amine template was shown to affect activity against Aβ40/Aβ42 accumulation. mdpi.com Specifically, an N4-isomer bearing a 4-bromobenzyl substituent was identified as a highly potent inhibitor of Aβ40 aggregation. mdpi.com

The nature of the substituent group is equally important. Research on 2-amino-4(3H)-quinazolinones has shown that electron-withdrawing, lipophilic substituents on the benzene ring are highly beneficial for antimycobacterial activity, whereas electron-donating groups are not well-tolerated. mdpi.com In the context of anticancer activity, the introduction of ω-substituted diethylamino groups at the 4-position of a pyridazino[1,6-b]quinazolinone scaffold was found to increase cytotoxic effects. mdpi.com

Furthermore, SAR studies on quinazoline-based inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β have highlighted the importance of bulk at various positions. The VEGFR-2 binding site appears to be more accommodating to bulky groups at the 4-position of the quinazoline scaffold compared to EGFR. nih.gov Conversely, the presence of a bulky group at the 2-position, such as a methyl or chloro group, is considered important for activity against RTKs. nih.gov A 2-H substituted compound showed a significant loss in potency, suggesting the necessity of substitution at this position. nih.gov

| Scaffold/Analog Class | Position of Substitution | Substituent Type | Effect on Activity | Target/Assay | Source |

|---|---|---|---|---|---|

| 2,4-Diaminoquinazolines | N4-position | 4-Bromobenzyl | Potent inhibition | Aβ40 aggregation | mdpi.com |

| 2-Amino-4(3H)-quinazolinones | Benzene ring | Electron-withdrawing, lipophilic | Beneficial | Antimycobacterial | mdpi.com |

| Pyridazino[1,6-b]quinazolinone | 4-position | ω-substituted diethylamino | Increased cytotoxicity | Anticancer | mdpi.com |

| Quinazoline RTK Inhibitors | 2-position | -CH3, -Cl (Bulky groups) | Important for activity | RTKs (EGFR, VEGFR-2, PDGFR-β) | nih.gov |

| Quinazoline RTK Inhibitors | 4-position | Bulky groups (e.g., Tetrahydroquinoline) | Tolerated | VEGFR-2 | nih.gov |

Derivatization for Enhanced Potency and Target Affinity

The systematic derivatization of the quinazoline scaffold is a key strategy for optimizing biological activity. This involves modifying specific functional groups to enhance interactions with the biological target, thereby increasing potency and selectivity.

One common approach involves the modification of side chains attached to the quinazoline core. For example, in the development of antifungal agents based on the 4(3H)-quinazolinone scaffold, it was found that a hydrazine (B178648) moiety and a fluorophenyl substituent on the N3 side chain were essential for maintaining or improving activity. mdpi.com

In the pursuit of potent enzyme inhibitors, derivatization can lead to significant gains in potency. For instance, in the development of ENPP1 inhibitors, replacing a sulfamide (B24259) moiety with a phosphoric acid group led to a compound with strong inhibitory activity. acs.org Further optimization through the introduction of a chloromethyl substituent at a quaternary center resulted in a compound with significantly enhanced inhibitory activity against ENPP1. acs.org

The goal of derivatization is often to achieve a multi-target activity profile. Quinazoline derivatives have been developed that can affect multiple signaling pathways, demonstrating their potential as antitumor agents by acting on several targets simultaneously. nih.gov For example, certain quinazoline analogs have shown inhibitory activity against both receptor tyrosine kinases and in angiogenesis assays, highlighting their multi-faceted mechanism of action. nih.gov

| Parent Scaffold | Derivatization Strategy | Resulting Compound/Series | Improvement | Source |

|---|---|---|---|---|

| 4(3H)-Quinazolinone | Introduction of hydrazine moiety and fluorophenyl substituent on N3 side chain | Compound 65 | Potent antifungal activity against multiple strains | mdpi.com |

| Quinazoline-based ENPP1 Inhibitor | Introduction of a chloromethyl substituent at the quaternary center | Compound 31 | Significantly enhanced inhibitory activity (IC50 = 14.68 nM) | acs.org |

| Quinazoline RTK Inhibitor | Varied substitutions at 4-position (e.g., 4-methoxy-N-methylaniline, tetrahydroquinoline) | Series I compounds | Potent, multi-target inhibition of EGFR, VEGFR-2, and PDGFR-β | nih.gov |

Heterocycle Hybridization and Bioisosteric Replacements

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing analogs with improved potency and the ability to interact with multiple biological targets. rsc.orgzsmu.edu.ua This approach has been successfully applied to the quinazoline scaffold.

By fusing or linking quinazoline with other heterocyclic rings, researchers have created hybrid compounds with enhanced biological profiles. For example, the hybridization of a quinazoline-4(3H)-one with a pyrazolinone ring to form pyrazolo[1,5-c] quinazolin-2-one derivatives resulted in a 3-4 fold improvement in cytotoxicity against cancer cell lines. nih.gov The structure-activity relationship studies of these hybrids revealed that the pyrazolo[1,5-c] quinazolin-2-one moiety played a crucial role in the observed growth inhibition. nih.govnih.gov Similarly, creating hybrids of mdpi.comrsc.orgnih.gov-triazino[2,3-c]quinazolines with other azole and azine heterocycles has been explored as a strategy for discovering new bioactive agents. zsmu.edu.uaindexcopernicus.com

Bioisosteric replacement is another key strategy in medicinal chemistry, where a functional group is replaced by another group with similar physical or chemical properties to enhance the compound's potency, selectivity, or pharmacokinetic profile. In drug design, amide bonds are often replaced by heterocycles like oxadiazoles (B1248032) or triazoles to improve metabolic stability and membrane permeability. nih.gov These heterocyclic rings can mimic the planarity and dipole moment of the amide bond they replace. nih.gov While specific examples for 6-bromo-N-butylquinazolin-4-amine are not detailed in the provided search results, the principle is widely applied to quinazoline-based drug candidates to overcome issues like poor solubility or metabolic instability. nih.gov For instance, in a series of quinolone-3-carboxamides, the amide bond was successfully replaced with 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings to yield potent and selective ligands with improved physicochemical properties. nih.gov

| Quinazoline Core | Hybridized Heterocycle | Resulting Hybrid Structure | Observed Biological Activity | Source |

|---|---|---|---|---|

| Quinazolin-4(3H)-one | Pyrazolinone | Pyrazolo[1,5-c] quinazolin-2-one | 3-4 times improved cytotoxicity against MCF-7 cell line | nih.gov |

| 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one | Thiazolidinone | Quinazolin-4(3H)-one-thiazolidinone hybrids | Good anti-cancer activity against Hep-G2 and MCF-7 cell lines | rsc.org |

| mdpi.comrsc.orgnih.govTriazino[2,3-c]quinazoline | Azole/Azine heterocycles (e.g., Thiadiazole) | Triazinoquinazoline-thiadiazole hybrid | Antimicrobial activity against S. aureus, E. coli | indexcopernicus.com |

Computational and Structural Biology Approaches in Quinazoline Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a quinazoline (B50416) derivative, might interact with a biological target, typically a protein.

Active Site Binding Mode Predictions

While no specific studies detailing the active site binding mode of 6-bromo-N-butylquinazolin-4-amine are available, research on similar 6-bromo quinazoline derivatives has predicted their interactions with therapeutic targets like the Epidermal Growth Factor Receptor (EGFR). In these studies, the quinazoline core is often predicted to anchor within the ATP-binding site of the kinase domain. The specific orientation and conformation of the N-butyl group would be critical in determining the precise fit and interactions within the active site, influencing the compound's inhibitory potential.

Molecular Recognition and Key Interaction Mapping

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. For quinazoline derivatives, key interactions typically include:

Hydrogen Bonding: The nitrogen atoms in the quinazoline ring are common hydrogen bond acceptors, often interacting with key amino acid residues in the active site of a protein.

π-Stacking: The aromatic nature of the quinazoline ring system allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The bromine atom at the 6-position can also influence binding through halogen bonding or by altering the electronic properties of the quinazoline ring system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Predictive Models for Biological Activity

For classes of compounds like 6-arylquinazolin-4-amines, which are structurally related to this compound, QSAR models have been successfully developed. These models are typically built using a training set of compounds with known biological activities. The resulting equations can then be used to predict the activity of new, untested compounds. For this compound, a predictive QSAR model would require a dataset of analogous compounds with varying substituents at the N- and 6-positions and their corresponding biological activities against a specific target.

Descriptor Analysis and Feature Importance

The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By analyzing the contribution of these descriptors to the final QSAR equation, it is possible to identify the key molecular features that are important for biological activity. For this compound, important descriptors might include the size and hydrophobicity of the N-butyl group and the electronic influence of the bromine atom.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

The design of virtual libraries of quinazoline derivatives allows for the computational exploration of a vast chemical space. Starting from a core scaffold like 6-bromo-quinazoline, a virtual library could be generated by systematically varying the substituent at the 4-position (e.g., different alkyl amines, including N-butylamine). This library could then be screened in silico against a specific protein target to prioritize a smaller subset of compounds for chemical synthesis and biological testing. This approach can significantly accelerate the discovery of novel and potent bioactive molecules.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For quinazoline derivatives, this approach has been pivotal in designing novel and potent inhibitors for various biological targets, including enzymes like acetylcholinesterase. nih.govtandfonline.comresearchgate.net

In a typical workflow, a set of known active quinazoline compounds is aligned, and their common chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are mapped to generate a pharmacophore model. This model then serves as a 3D query to screen large chemical databases for novel molecules that fit the pharmacophoric requirements. This process, known as ligand-based virtual screening, has been successfully employed to identify new quinazoline-based inhibitors. nih.govtandfonline.comfrontiersin.orgnih.gov For instance, a validated 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore model can be used to screen databases like ASINEX, leading to the identification of promising hit molecules. nih.govtandfonline.com The effectiveness of these models is often validated by their ability to predict the biological activities of a test set of compounds with a high degree of accuracy.

The key features of a pharmacophore model for quinazoline derivatives often include:

An aromatic ring system, central to the quinazoline core.

One or more hydrogen bond acceptors.

A hydrogen bond donor.

A hydrophobic feature.

The following table summarizes the key steps in pharmacophore modeling and ligand-based virtual screening for quinazoline research:

| Step | Description |

| Training Set Selection | A diverse set of quinazoline derivatives with known biological activity is selected. |

| Conformational Analysis | The possible 3D conformations of each molecule in the training set are generated. |

| Pharmacophore Model Generation | Common chemical features among the active molecules are identified and used to create a 3D pharmacophore model. |

| Model Validation | The generated model is validated for its ability to distinguish between active and inactive compounds. |

| Database Screening | The validated pharmacophore model is used as a query to screen large chemical databases for molecules with matching features. |

| Hit Identification | Molecules that fit the pharmacophore model are identified as potential "hits" for further investigation. |

Structure-Based Virtual Screening for Novel Scaffolds

In contrast to ligand-based methods, structure-based virtual screening relies on the three-dimensional structure of the biological target, typically a protein. This approach is particularly useful when the target's structure has been determined experimentally through techniques like X-ray crystallography or NMR spectroscopy. For quinazoline research, structure-based virtual screening has been widely used to identify novel compounds that can bind to the active site of target proteins, such as Epidermal Growth Factor Receptor (EGFR). tandfonline.comresearchgate.netnih.govrjpbr.combenthamdirect.comrjsocmed.com

The process begins with the retrieval of quinazoline derivatives from chemical databases like PubChem. researchgate.netrjpbr.combenthamdirect.comrjsocmed.com These compounds are then filtered based on drug-likeness criteria, such as Lipinski's rule of five, to ensure they possess properties suitable for a potential drug candidate. researchgate.netrjpbr.combenthamdirect.comrjsocmed.com The remaining compounds are then docked into the binding site of the target protein using molecular docking software. This computational technique predicts the preferred orientation and binding affinity of a ligand to a protein.

The results of the docking studies are scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. nih.gov The top-scoring compounds are then selected for further analysis, including more advanced computational studies and experimental validation. rjpbr.combenthamdirect.comrjsocmed.com This approach has proven effective in identifying novel quinazoline-based inhibitors for various therapeutic targets. researchgate.netnih.govrjpbr.combenthamdirect.comrjsocmed.com

A summary of the structure-based virtual screening workflow is presented in the table below:

| Step | Description |

| Target Preparation | The 3D structure of the target protein is obtained and prepared for docking. |

| Ligand Library Preparation | A library of quinazoline derivatives is retrieved from a database and filtered for drug-likeness. |

| Molecular Docking | The filtered ligands are computationally docked into the active site of the target protein. |

| Scoring and Ranking | The docked poses are scored based on their predicted binding affinity, and the compounds are ranked. |

| Hit Selection | The top-ranked compounds are selected as potential leads for further investigation. |

Advanced Computational Simulations

To gain a deeper understanding of the molecular interactions and dynamic behavior of quinazoline derivatives, more advanced computational simulations are often employed.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This technique has been extensively applied to study the stability of complexes formed between quinazoline derivatives and their biological targets, such as EGFR. tandfonline.comnih.govnih.govnih.govresearchgate.net

In an MD simulation, the ligand-protein complex is placed in a simulated physiological environment, and the movements of all atoms are calculated over a specific period. nih.gov This allows researchers to observe the stability of the binding pose predicted by molecular docking and to identify key intermolecular interactions, such as hydrogen bonds, that contribute to the binding affinity. nih.govnih.govresearchgate.net For instance, MD simulations can reveal that a particular residue, such as Met 769 in EGFR, plays a crucial role in the binding of quinazoline inhibitors through the formation of stable hydrogen bonds. nih.govnih.gov

The insights gained from MD simulations are valuable for understanding the mechanism of action of quinazoline-based drugs and for guiding the design of new derivatives with improved binding affinity and stability.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. In the context of quinazoline research, DFT calculations have been employed to study the reactivity, stability, and electronic properties of 6-bromoquinazoline (B49647) derivatives and other related compounds. nih.govresearchgate.netnih.goveurjchem.com

DFT calculations can provide valuable information about a molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. eurjchem.com A smaller energy gap suggests higher reactivity. eurjchem.com

Furthermore, DFT can be used to calculate a molecule's electrostatic potential map, which highlights the electron-rich and electron-poor regions of the molecule. This information is crucial for understanding how the molecule will interact with its biological target. For example, DFT analysis was performed on 6-bromo quinazoline derivatives at the B3LYP/6–31 + G(d, p) level to provide insights into their reactivity. nih.govresearchgate.net

The table below outlines the key applications of DFT in quinazoline research:

| Application | Description |

| Geometry Optimization | Determination of the most stable 3D structure of the molecule. |

| Electronic Properties | Calculation of HOMO-LUMO energy gap, ionization potential, and electron affinity. |

| Reactivity Descriptors | Calculation of parameters that describe the chemical reactivity of the molecule. |

| Spectroscopic Properties | Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. |

| Thermodynamic Properties | Calculation of enthalpy, entropy, and Gibbs free energy. |

Future Research Directions and Therapeutic Potential of 6 Bromo N Butylquinazolin 4 Amine Derivatives

Exploration of Novel Biological Targets and Pathways

The 4-aminoquinazoline core is a well-established pharmacophore, particularly for kinase inhibitors. nih.gov A primary and extensively studied target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.govnih.govnih.gov The binding of 4-aminoquinazoline derivatives to the ATP-binding site of EGFR leads to the inhibition of its tyrosine kinase (TK) activity, a crucial mechanism in the treatment of certain cancers. nih.govnih.gov The 6-bromo substitution has been shown to enhance the anticancer effects of quinazoline (B50416) derivatives. nih.gov

Future research should aim to explore a broader range of biological targets for 6-bromo-N-butylquinazolin-4-amine derivatives beyond EGFR. The diverse pharmacological activities reported for quinazoline derivatives, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties, suggest that these compounds may interact with multiple biological pathways. bohrium.comptfarm.pl

Potential novel targets for investigation include:

Other Kinase Families: Research has indicated that 4-aminoquinazoline derivatives can also inhibit other kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-kinases (PI3K), and Aurora kinases. nih.gov A systematic screening of this compound derivatives against a panel of kinases could uncover new therapeutic opportunities.

Enzymes Involved in Inflammation: The reported anti-inflammatory and analgesic properties of some 6-bromo-quinazolinone derivatives suggest that they may target enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). ptfarm.pl

G-Protein Coupled Receptors (GPCRs): Given the structural diversity achievable with the quinazoline scaffold, it is plausible that derivatives of this compound could be designed to interact with specific GPCRs, opening up avenues for the treatment of a wide range of diseases.

Rational Design of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the development of Multi-Target-Directed Ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.gov The this compound scaffold is an excellent starting point for the rational design of MTDLs.

The design strategy could involve the integration of different pharmacophoric features into a single molecule. For instance, by modifying the N-butyl group or introducing substituents at other positions of the quinazoline ring, it may be possible to design a compound that inhibits both EGFR and another relevant target, such as VEGFR or a component of a downstream signaling pathway.

The rational design process can be guided by computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding affinity and mode of interaction of the designed ligands with their respective targets. nih.gov This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. The presence of the bromine atom at the 6-position can be exploited to enhance hydrophobic interactions within the binding pocket of the target protein. nih.gov

Development of Advanced Synthetic Methodologies for Chemical Diversification

The exploration of the therapeutic potential of this compound derivatives relies on the availability of efficient and versatile synthetic methods to generate a diverse library of compounds. Several synthetic strategies for 4-aminoquinazoline derivatives have been reported, providing a solid foundation for future work. bohrium.comresearchgate.net

Key synthetic approaches that can be further developed and optimized include:

Nucleophilic Substitution: A common method for the synthesis of 4-aminoquinazolines involves the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 4-position of the quinazoline ring with an amine. bohrium.comresearchgate.net The synthesis of the precursor, 6-bromo-4-chloroquinazoline (B1286153), is a critical step in this process. atlantis-press.com

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers a plethora of metal-catalyzed cross-coupling reactions that can be employed to create diverse libraries of this compound derivatives. These methods allow for the introduction of a wide range of substituents at various positions of the quinazoline ring, enabling fine-tuning of the pharmacological properties of the compounds. bohrium.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of quinazoline derivatives. bohrium.comresearchgate.net The development of microwave-assisted protocols for the synthesis of this compound and its analogs would be a valuable contribution to the field.

A key intermediate for many of these synthetic routes is 6-bromo-4-chloroquinoline, which can be synthesized from 4-bromoaniline (B143363) through a multi-step process involving cyclization and chlorination. atlantis-press.comresearchgate.net

Preclinical Pharmacological Investigations and Efficacy Studies (excluding clinical human trials)

Before any new compound can be considered for clinical development, it must undergo rigorous preclinical evaluation to assess its pharmacological properties and efficacy in relevant disease models. For this compound derivatives, preclinical studies would focus on their potential as anticancer, anti-inflammatory, or analgesic agents.

Anticancer Studies:

In Vitro Cytotoxicity: The cytotoxic activity of the synthesized derivatives would be evaluated against a panel of human cancer cell lines. nih.govnih.gov These studies would determine the concentration of the compound required to inhibit cell growth by 50% (IC50). To assess selectivity, the cytotoxicity should also be tested against normal, non-cancerous cell lines. nih.gov

Enzyme Inhibition Assays: For derivatives designed as kinase inhibitors, their inhibitory activity against the target kinase (e.g., EGFR) would be determined using in vitro enzyme assays. nih.gov

Cell-Based Assays: The effect of the compounds on cellular processes such as cell cycle progression and apoptosis (programmed cell death) would be investigated in cancer cell lines. nih.gov

In Vivo Efficacy Studies: Promising candidates from in vitro studies would be evaluated in animal models of cancer to assess their ability to inhibit tumor growth.

Anti-inflammatory and Analgesic Studies:

In Vivo Models of Inflammation and Pain: The anti-inflammatory and analgesic effects of the compounds would be assessed in established animal models of inflammation (e.g., carrageenan-induced paw edema) and pain (e.g., hot-plate test). ptfarm.plresearchgate.net

The following tables summarize representative preclinical data for related 6-bromo-quinazoline and 4-anilinoquinazoline (B1210976) derivatives, illustrating the type of data that would be generated for this compound derivatives.

Table 1: In Vitro Cytotoxicity of a 6-Bromo-quinazoline Derivative

| Compound | Cell Line | IC50 (µM) |

| 8a | MCF-7 (Breast Cancer) | Not specified, but significantly better potency than Erlotinib |

| 8a | Normal Cell Line | 84.20 ± 1.72 |

Data from a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives. nih.gov

Table 2: In Vitro Activity of a 4-Anilinoquinazoline Derivative

| Compound | Assay/Cell Line | IC50 |

| 21 | EGFR-TK Inhibition | 3.62 nM |

| 21 | HepG2 (Liver Cancer) | 4.61 µM |

| 21 | A549 (Lung Cancer) | 9.50 µM |

| 21 | MCF-7 (Breast Cancer) | 9.80 µM |

| 21 | DU145 (Prostate Cancer) | 6.79 µM |

| 21 | SH-SY5Y (Neuroblastoma) | 7.77 µM |

| Gefitinib (B1684475) | EGFR-TK Inhibition | 2.21 nM |

Data for a novel 4-anilinoquinazoline derivative. nih.gov

Table 3: Anti-inflammatory Activity of 6-Bromo-quinazolinone Derivatives

| Compound | Inhibition of Edema (%) |

| IIIh | 93.8 |

| VIg | 91.2 |

| Vc | 92.1 |

| II | 91.6 |

Data from a study on novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives in an animal model of inflammation. ptfarm.pl

These preclinical investigations are essential to identify the most promising this compound derivatives for further development as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-bromo-N-butylquinazolin-4-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with n-butylamine. Key steps include:

- Using polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .

- Adding a base like Hunig’s base (N,N-diisopropylethylamine) to deprotonate the amine and drive the reaction to completion .

- Purification via silica gel column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) to isolate the product .

- Optimization Tips : Reaction efficiency can be improved by monitoring completion via TLC and adjusting stoichiometry (e.g., 1:1 molar ratio of reactants) .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental and NMR shifts with literature values. For example, quinazoline protons typically resonate at δ 8.5–9.0 ppm, while alkyl chains appear at δ 0.8–1.6 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ) with a mass accuracy of <5 ppm .

- LCMS Purity Analysis : Use gradients (e.g., 4–100% acetonitrile in water with 0.025% trifluoroacetic acid) and dual-wavelength UV detection (e.g., 254 nm and 280 nm) to confirm >95% purity .

Advanced Research Questions

Q. How can crystallographic data contradictions in this compound derivatives be resolved?

- Methodological Answer :

- Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Key parameters include:

- Tweaking the TWIN command for twinned crystals .

- Applying restraints to bond lengths/angles for disordered regions .

- Cross-validate results with SHELXD for phase determination and PLATON for symmetry checks .

Q. What strategies are effective for evaluating this compound’s kinase inhibitory activity?

- Methodological Answer :

- In vitro kinase assays : Use recombinant kinases (e.g., CDC2-like kinases) with ATP concentrations near (e.g., 10 µM) and measure IC via ADP-Glo™ luminescence .

- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target effects. Data normalization to staurosporine (broad-spectrum inhibitor) is recommended .

Q. How can cross-coupling reactions involving this compound be optimized for derivatization?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use Pd(PPh) (5 mol%) with arylboronic acids in DMF/NaCO at 150°C (microwave irradiation, 1 hour) .

- Yield Improvement : Pre-dry solvents (DMF over molecular sieves) and degas reactions to prevent catalyst poisoning .

Q. What computational approaches predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with kinase crystal structures (PDB: e.g., 3U6N). Focus on the ATP-binding pocket and validate poses with MM-GBSA scoring .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions (e.g., 310 K, 1 bar) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR data across synthetic batches of this compound?

- Methodological Answer :

- Re-synthesis : Repeat reactions under controlled conditions (e.g., anhydrous DMF, inert atmosphere) to rule out solvent/oxygen interference .

- Deuterated Solvent Checks : Ensure deuterated solvents (e.g., DMSO-d) are free of water/protic contaminants, which can shift NH proton signals .

- Instrument Calibration : Validate NMR spectrometers with internal standards (e.g., tetramethylsilane) and compare with published spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.